molecular formula C25H18Cl2O4 B12665892 4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) CAS No. 39026-34-1

4,4'-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride)

Cat. No.: B12665892
CAS No.: 39026-34-1
M. Wt: 453.3 g/mol
InChI Key: LFAUJRVUXMMOGY-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is a chemical compound with the molecular formula C25H18Cl2O4 and a molecular weight of 453.3 g/mol. It is known for its unique structure, which includes two methoxynaphthalene units connected by a methylene bridge and functionalized with carbonyl chloride groups. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) typically involves the reaction of 3-methoxynaphthalene-2-carbonyl chloride with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two naphthalene units. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like hydrochloric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of 3-methoxynaphthalene-2-carboxylic acid derivatives.

    Oxidation and Reduction: The methoxynaphthalene units can be oxidized or reduced under specific conditions to modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the carbonyl chloride groups.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions.

Major Products Formed

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride groups.

    Oxidized or Reduced Naphthalene Derivatives: Depending on the specific oxidation or reduction conditions applied.

Scientific Research Applications

4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can be used as a probe to study enzyme activities and binding affinities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) involves its interaction with specific molecular targets. The carbonyl chloride groups can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or receptors, thereby influencing biological pathways. The methoxynaphthalene units may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2-chloronaphthalene-1-carbonyl chloride): Similar structure but with chlorine substituents instead of methoxy groups.

    4,4’-Methylenebis(3-hydroxynaphthalene-2-carbonyl chloride): Hydroxyl groups replace the methoxy groups, altering the compound’s reactivity and solubility.

    4,4’-Methylenebis(3-methoxynaphthalene-2-carboxylic acid): Lacks the carbonyl chloride groups, resulting in different chemical properties and reactivity

Uniqueness

4,4’-Methylenebis(3-methoxynaphthalene-2-carbonyl chloride) is unique due to its combination of methoxy and carbonyl chloride functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various research applications. Its ability to form stable covalent bonds with nucleophiles and participate in π-π interactions sets it apart from similar compounds .

Properties

CAS No.

39026-34-1

Molecular Formula

C25H18Cl2O4

Molecular Weight

453.3 g/mol

IUPAC Name

4-[(3-carbonochloridoyl-2-methoxynaphthalen-1-yl)methyl]-3-methoxynaphthalene-2-carbonyl chloride

InChI

InChI=1S/C25H18Cl2O4/c1-30-22-18(16-9-5-3-7-14(16)11-20(22)24(26)28)13-19-17-10-6-4-8-15(17)12-21(25(27)29)23(19)31-2/h3-12H,13H2,1-2H3

InChI Key

LFAUJRVUXMMOGY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)Cl)CC3=C(C(=CC4=CC=CC=C43)C(=O)Cl)OC

Origin of Product

United States

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